3-(2-Naphthalen-2-yl-2-oxo-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one
Description
3-(2-Naphthalen-2-yl-2-oxo-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one is a quinoxalinone derivative characterized by a fused bicyclic quinoxaline core substituted with a naphthalene-linked oxoethylidene group. Quinoxalinones are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
The synthesis of this compound typically involves condensation reactions between substituted dihydroquinoxalinones and ketones or aldehydes. For example, similar derivatives have been synthesized via base-catalyzed Claisen-Schmidt condensations (e.g., using 2-naphthaldehyde and quinoxaline intermediates) . Its crystal structure, as demonstrated in analogs like 3-[2-oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one, reveals a planar quinoxaline ring system with substituents influencing packing and intermolecular interactions .
Properties
IUPAC Name |
3-(2-hydroxy-2-naphthalen-2-ylethenyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19(15-10-9-13-5-1-2-6-14(13)11-15)12-18-20(24)22-17-8-4-3-7-16(17)21-18/h1-12,23H,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYQJCDIUYYWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC3=NC4=CC=CC=C4NC3=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-Naphthalen-2-yl-2-oxo-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one is a derivative of quinoxaline, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.
The molecular formula of the compound is with a CAS number of 273196-12-6. Its structure features a naphthalene moiety linked to a quinoxaline scaffold, which is critical for its biological functions.
Anticancer Activity
Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. For instance, a study evaluated various quinoxaline derivatives for their ability to inhibit cancer cell proliferation. The compound was found to possess moderate cytotoxic effects against colorectal cancer cell lines such as HCT-116 and LoVo. The mechanism involves the inhibition of key pathways associated with cancer progression, such as the epidermal growth factor receptor (EGFR) signaling pathway and COX-2 enzyme activity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-Naphthalen-2-yl-2-oxo-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one | HCT-116 | 15 | EGFR inhibition |
| LoVo | 20 | COX-2 inhibition |
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties through COX-2 inhibition. In vitro studies indicated that it exhibited moderate inhibition of COX-2 at concentrations ranging from 100 µg/mL to 200 µg/mL, demonstrating potential as an anti-inflammatory agent .
Table 2: COX-2 Inhibition Efficiency
| Compound | Concentration (µg/mL) | Inhibition Efficiency (%) |
|---|---|---|
| 3-(2-Naphthalen-2-yl-2-oxo-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one | 100 | 57.85 |
| 200 | 100 |
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship has shown that the presence of specific substituents on the quinoxaline core significantly influences biological activity. Modifications to the naphthalene moiety or the ethylidene group can enhance or diminish the compound's efficacy against targeted pathways .
Case Studies and Research Findings
- Anticancer Mechanisms : A study highlighted that quinoxaline derivatives could induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors like Bcl-xL .
- Inhibition Studies : Another research focused on dual inhibitors targeting both EGFR and COX-2 pathways, where derivatives similar to the compound showed promise as dual-action drugs in cancer therapy .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant anticancer properties. The naphthalene moiety in 3-(2-Naphthalen-2-yl-2-oxo-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one enhances its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- A study published in Journal of Medicinal Chemistry demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential therapeutic role for this compound in oncology .
-
Antimicrobial Properties
- The compound has shown promise as an antimicrobial agent. Research indicates that quinoxaline derivatives can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies have demonstrated effective inhibition at low concentrations .
- A specific case study highlighted the synthesis of derivatives that displayed enhanced antibacterial activity compared to standard antibiotics, indicating the potential for developing new antimicrobial treatments .
Materials Science Applications
- Organic Light Emitting Diodes (OLEDs)
- The unique electronic properties of 3-(2-Naphthalen-2-yl-2-oxo-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one make it suitable for applications in OLED technology. Its ability to emit light upon electrical stimulation can be harnessed in the development of efficient lighting and display technologies.
- Research has shown that incorporating this compound into OLED structures can improve light emission efficiency and stability .
Synthesis Routes
The synthesis of 3-(2-Naphthalen-2-yl-2-oxo-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one typically involves the condensation of appropriate naphthalene derivatives with quinoxaline precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Case Study: Anticancer Activity
In a notable study, researchers synthesized a series of quinoxaline derivatives including 3-(2-Naphthalen-2-yl-2-oxo-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that this compound exhibited IC50 values significantly lower than those of existing chemotherapeutic agents, suggesting its potential as a lead compound for further development .
Comparison with Similar Compounds
Table 1: Structural Analogues of 3-(2-Naphthalen-2-yl-2-oxo-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one
Key Observations:
- Substituent Effects : The naphthalene group in the target compound enhances π-π stacking interactions compared to smaller aryl groups (e.g., thiophene in ). Ferrocenyl derivatives exhibit redox activity due to the ferrocene moiety, absent in purely organic analogs .
- Synthetic Flexibility: Alkylation and condensation reactions are common for diversifying the quinoxalinone core. For example, NaCNBH3-mediated reductions are used to stabilize intermediates , while Pd-catalyzed cross-couplings enable aryl substitutions .
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
- Solubility : Polar substituents (e.g., carboxylic acids in ) improve aqueous solubility, whereas aromatic groups like naphthalene enhance hydrophobicity.
- Stability : Brominated derivatives (e.g., ) are prone to decomposition under acidic conditions, while alkylated analogs (e.g., ) show greater thermal stability.
Crystallographic Insights
The crystal structure of 3-[2-oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one (C23H19N3O5S) reveals a triclinic system (space group P-1) with intermolecular hydrogen bonds stabilizing the lattice . In contrast, ferrocene-containing analogs exhibit distorted geometries due to steric effects from the bulky metallocene group .
Preparation Methods
Condensation of o-Phenylenediamine with 2-Naphthylglyoxylic Acid Derivatives
One classical and effective route involves the reaction of o-phenylenediamine with 2-naphthylglyoxylic acid or its esters. This approach proceeds via:
- Step 1: Formation of an amide intermediate by coupling the diamine with the α-keto acid derivative.
- Step 2: Intramolecular cyclization to form the quinoxalinone ring.
- Step 3: Dehydration or elimination to yield the ethylidene moiety at the 3-position.
This method provides good yields and allows for structural diversity by varying the substituents on the naphthyl moiety.
Radical-Mediated C–H Activation Using Iodide/Peroxide Systems
Recent advances have introduced metal-free, radical-based protocols for direct C–H functionalization at the 3-position of quinoxalin-2-ones. A notable example includes:
- Reagents: Tetrabutylammonium iodide (TBAI) as a catalyst and tert-butyl hydroperoxide (TBHP) as the radical initiator.
- Mechanism: The peroxide generates radicals that abstract hydrogen at the 3-position, enabling coupling with 2-naphthyl ketones to form the 3-(2-naphthalen-2-yl-2-oxo-ethylidene) derivative.
- Conditions: Typically performed in dichloroethane (DCE) under heating (e.g., 100 °C) for extended periods (up to 48 hours).
- Advantages: This method is metal-free, environmentally friendly, and tolerant to various functional groups.
The reaction proceeds through radical intermediates, followed by hydrogen atom abstraction to yield the final product.
Eco-Friendly Solvent Systems and Catalysts
A green chemistry-oriented method has been developed using:
- 2-Methyl tetrahydrofuran (2-MeTHF) as an eco-friendly solvent alternative.
- Potassium carbonate as a catalyst in methanol under conventional or microwave heating.
- This two-step protocol involves initial formation of 2-amino-N-(2-substituted-ethyl)benzamide intermediates, followed by cyclization to the quinoxalinone derivatives.
- The method affords high yields and purity, confirmed by NMR, elemental analysis, and X-ray crystallography.
Comparative Data Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Notes |
|---|---|---|---|---|
| Condensation with α-keto acid | o-Phenylenediamine + 2-naphthylglyoxylic acid | 70–90 | Straightforward, reliable | Requires purified starting materials |
| Radical C–H Activation | Quinoxalin-2-one + 2-naphthyl ketone, TBAI, TBHP, DCE, 100 °C, 48 h | 32–93 | Metal-free, broad functional group tolerance | Radical mechanism, longer reaction time |
| Eco-friendly solvent method | 2-MeTHF, K2CO3 catalyst, methanol, microwave/conventional heating | Excellent | Environmentally benign, cost-effective | Two-step process, confirmed by X-ray |
Mechanistic Insights
The radical C–H activation method involves the following key steps:
- Initiation: TBHP generates tert-butoxy radicals.
- Hydrogen abstraction: Radical abstracts hydrogen from the 3-position of quinoxalin-2-one.
- Radical addition: The resulting radical intermediate couples with the 2-naphthyl ketone.
- Oxidation and rearrangement: Radical intermediates undergo oxidation and 1,2-hydrogen shifts.
- Termination: Hydrogen atom abstraction yields the final 3-substituted quinoxalinone.
This mechanism allows direct functionalization without pre-activation of the substrate, enhancing synthetic efficiency.
Summary of Research Findings
- The iodide/peroxide radical system is a powerful, metal-free method for direct synthesis of 3-(2-naphthalen-2-yl-2-oxo-ethylidene)-3,4-dihydroquinoxalin-2-ones with good yields and functional group tolerance.
- The condensation method remains a classical approach, providing reliable access to the target compound.
- Eco-friendly solvent systems and catalysts improve the sustainability of the synthesis without sacrificing yield or purity.
- Structural confirmation by NMR, elemental analysis, LC-MS, and X-ray crystallography ensures the integrity of the synthesized compounds.
- These methods collectively provide a versatile toolkit for preparing this compound and related derivatives for further biological and pharmaceutical studies.
This detailed overview synthesizes diverse, authoritative research findings on the preparation of 3-(2-Naphthalen-2-yl-2-oxo-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one, highlighting practical methods, reaction conditions, yields, and mechanistic understanding essential for advanced synthetic applications.
Q & A
Q. What are the established synthetic routes for 3-(2-Naphthalen-2-yl-2-oxo-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving quinoxalinone precursors and naphthalene-derived ketones. Key steps include:
- Ethyl glyoxalate-mediated cyclization : Ethyl glyoxalate (50% w/w in toluene) reacts with substituted hydrazines under reflux in ethanol (45°C, 85% yield) to form the quinoxalinone core .
- Palladium-catalyzed coupling : For naphthalene integration, Suzuki-Miyaura coupling using Pd(PPh₃)₄ and aryl boronic acids in DMF/H₂O (80°C, 90% yield) is effective .
Critical Parameters : - Temperature : Higher yields are achieved at 80–90°C for coupling reactions.
- Catalyst loading : 5 mol% Pd(PPh₃)₄ minimizes side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation:
| Technique | Purpose | Key Signals |
|---|---|---|
| ¹H/¹³C NMR | Core structure confirmation | Quinoxalinone C=O (~170 ppm), naphthalene aromatic protons (δ 7.2–8.5 ppm) . |
| IR | Functional group analysis | C=O stretch (~1650 cm⁻¹), C=N stretch (~1600 cm⁻¹) . |
| HPLC-MS | Purity assessment | Molecular ion peak ([M+H]⁺) matching theoretical mass. |
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound, and what variables should be prioritized?
- Methodological Answer : Factorial design (e.g., 2³ full factorial) identifies interactions between variables:
- Factors : Temperature (60–90°C), catalyst concentration (3–7 mol%), solvent ratio (DMF:H₂O = 1:1 to 3:1).
- Response Variables : Yield, purity, reaction time.
Statistical analysis (ANOVA) reveals that solvent ratio and temperature have the most significant impact (p < 0.05). For example, a 3:1 DMF:H₂O ratio at 80°C increases yield by 15% compared to 1:1 .
Q. How can data contradictions in bioactivity studies (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer : Contradictions often arise from assay-specific conditions. Mitigation strategies include:
- Dose-response profiling : Test multiple concentrations (0.1–100 µM) to differentiate therapeutic vs. toxic thresholds.
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cytotoxicity (MTT assay) under identical conditions.
- Metabolic stability testing : Use liver microsomes to assess if toxicity arises from metabolites .
Q. What computational tools (e.g., COMSOL Multiphysics) can predict reaction outcomes for this compound?
- Methodological Answer : AI-driven simulations in COMSOL Multiphysics enable:
- Reactor modeling : Predict heat/mass transfer effects on exothermic reactions.
- Kinetic parameter estimation : Fit experimental data to Arrhenius equations for scalability.
Example: Simulating Pd-catalyzed coupling reactions reduces optimization trials by 40% .
Q. What green chemistry approaches improve the sustainability of synthesizing this compound?
- Methodological Answer :
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Catalyst recycling : Immobilize Pd catalysts on silica supports, achieving 5 reuse cycles without yield loss.
- Waste minimization : Use continuous flow reactors to reduce solvent consumption by 60% .
Data Contradiction Analysis Example
Scenario : Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.
- Resolution Strategy :
- Solubility parameter (SP) analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents.
- Experimental validation : Use dynamic light scattering (DLS) to measure aggregation in water.
- Result : The compound’s low SP (δ ~20 MPa¹/²) confirms poor aqueous solubility, necessitating DMSO or ethanol for biological assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
